
2-(Methylamino)cyclohexanone hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclohexanone hydrochloride typically involves a multi-step process. One efficient method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce ketamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of safer and more environmentally friendly reagents and conditions .
化学反応の分析
Types of Reactions
2-(Methylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The intermediate 1-(2-chlorophenyl)-cyclohexene is oxidized to a hydroxy ketone using potassium permanganate.
Imination: The hydroxy ketone reacts with methylamine to form an imine.
Rearrangement: The imine undergoes thermal rearrangement to yield the final product.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as the oxidizing agent.
Imination: Methylamine is used for the imination step.
Rearrangement: Elevated temperatures facilitate the rearrangement of the imine.
Major Products
The major product of these reactions is this compound, with intermediates such as 1-(2-chlorophenyl)-cyclohexene and hydroxy ketone formed along the way .
科学的研究の応用
2-(Methylamino)cyclohexanone hydrochloride has a wide range of scientific research applications:
作用機序
2-(Methylamino)cyclohexanone hydrochloride primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels. Unlike other general anesthetics, it does not interact with gamma-aminobutyric acid (GABA) receptors .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): Both compounds are dissociative anesthetics, but 2-(Methylamino)cyclohexanone hydrochloride has a safer profile and fewer hallucinogenic effects
Methoxetamine (MXE): A derivative of ketamine with similar anesthetic properties but different pharmacokinetics.
N-ethyl-norketamine (N-EK): Another derivative with similar effects but lower potency.
Uniqueness
This compound is unique due to its rapid onset and short duration of action, making it suitable for various medical applications. Its ability to provide anesthesia without significantly affecting respiratory function is a notable advantage .
特性
IUPAC Name |
2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXXOULSAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


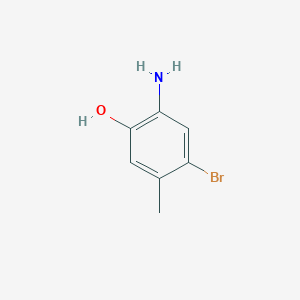
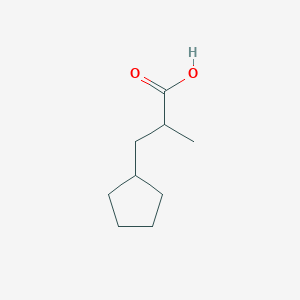
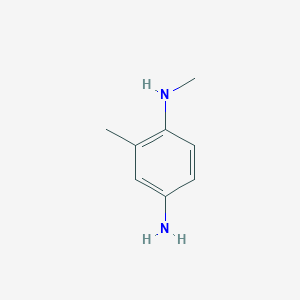
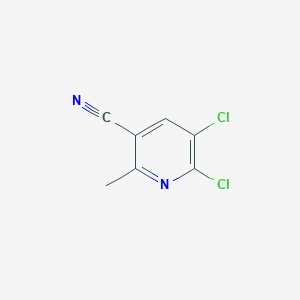
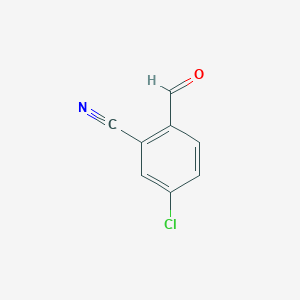

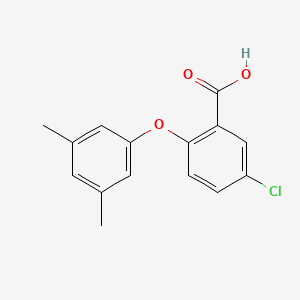


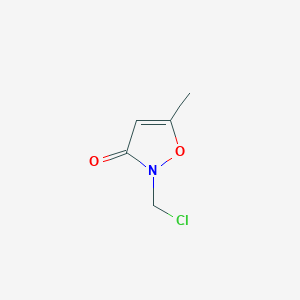
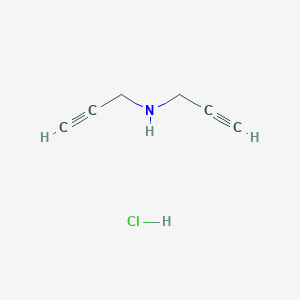
![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)


